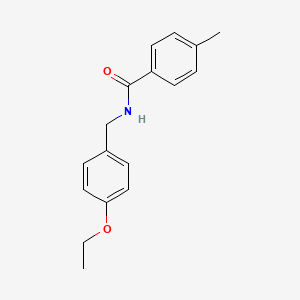![molecular formula C9H16N4O2 B4685505 5-[(3-ethoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4685505.png)
5-[(3-ethoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one
説明
5-[(3-ethoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the triazine family and is commonly referred to as EPTC.
作用機序
EPTC inhibits the activity of phytoene desaturase, an enzyme that catalyzes the conversion of phytoene to ζ-carotene in the carotenoid biosynthesis pathway. This results in the accumulation of phytoene, which is toxic to the plant cells, leading to the inhibition of photosynthesis and ultimately, the death of the plant.
Biochemical and Physiological Effects:
EPTC has been shown to have minimal toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation. However, EPTC can be toxic to aquatic organisms, and its use in areas near water bodies should be avoided.
実験室実験の利点と制限
EPTC is a useful tool for studying the carotenoid biosynthesis pathway and its role in photosynthesis. It is a potent inhibitor of phytoene desaturase, making it an effective herbicide for controlling weeds. However, its specificity for this enzyme can limit its use in other areas of research.
将来の方向性
There are several areas of research where EPTC can be further explored. One such area is the development of new herbicides that target specific enzymes in the carotenoid biosynthesis pathway. Another area of interest is the use of EPTC as a potential antifungal agent, as it has been shown to inhibit the growth of certain fungi. Additionally, the use of EPTC in combination with other herbicides or pesticides can be explored to enhance its efficacy and reduce the risk of resistance development in weeds.
科学的研究の応用
EPTC has been extensively studied for its herbicidal properties. It is an effective pre-emergent herbicide that is used to control weeds in various crops, including corn, soybean, and cotton. EPTC works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to the death of the weed seedlings before they emerge from the soil.
特性
IUPAC Name |
5-(3-ethoxypropylamino)-6-methyl-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-3-15-6-4-5-10-8-7(2)12-13-9(14)11-8/h3-6H2,1-2H3,(H2,10,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUMWVQJQBIERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC(=O)NN=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dimethylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4685435.png)
![1-(4-isopropylphenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4685447.png)
![2'-(5-bromo-2-methoxybenzoyl)-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B4685450.png)
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-isopropylphenyl)ethyl]urea](/img/structure/B4685460.png)
![5-{5-chloro-2-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4685465.png)
![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4685476.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(2-methoxyethyl)thiourea](/img/structure/B4685479.png)

![12-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(2-nitrophenyl)-8,9,10,11-tetrahydro[1,2,4]triazolo[1',5':1,6]pyrimido[4,5-b]quinoline](/img/structure/B4685488.png)

![ethyl 4-ethyl-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4685493.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-N'-(4-phenoxyphenyl)thiourea](/img/structure/B4685497.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4685512.png)
![6-methyl-3-[2-(4-methylphenoxy)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4685527.png)